
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a unique combination of functional groups, including a chloropropanoyl group, a quinolin-8-yloxy moiety, and an acetimidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-chloropropanoyl chloride: This can be achieved by reacting 3-chloropropanoic acid with thionyl chloride under reflux conditions.
Preparation of quinolin-8-yloxy intermediate: Quinoline-8-ol is reacted with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to form the quinolin-8-yloxy anion.
Coupling reaction: The quinolin-8-yloxy anion is then reacted with 3-chloropropanoyl chloride to form the intermediate product.
Formation of acetimidamide group: The intermediate product is further reacted with an appropriate amidine reagent, such as acetamidine hydrochloride, under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and reduction: The quinolin-8-yloxy moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted amides, thioesters, or ethers, depending on the nucleophile used.
Oxidation: Oxidation of the quinolin-8-yloxy moiety can yield quinoline N-oxides.
Reduction: Reduction can lead to the formation of reduced quinoline derivatives.
Hydrolysis: Hydrolysis products include 3-chloropropanoic acid and quinoline-8-ol.
科学研究应用
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the formation of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用机制
The mechanism of action of N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yloxy moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chloropropanoyl group may enhance the compound’s binding affinity and specificity, while the acetimidamide group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetamide: Similar structure but lacks the amidine group.
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetonitrile: Contains a nitrile group instead of the amidine group.
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetic acid: Contains a carboxylic acid group instead of the amidine group.
Uniqueness
N-((3-Chloropropanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the acetimidamide group, which can enhance its binding interactions and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H14ClN3O3 |
|---|---|
分子量 |
307.73 g/mol |
IUPAC 名称 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 3-chloropropanoate |
InChI |
InChI=1S/C14H14ClN3O3/c15-7-6-13(19)21-18-12(16)9-20-11-5-1-3-10-4-2-8-17-14(10)11/h1-5,8H,6-7,9H2,(H2,16,18) |
InChI 键 |
LBZVBADWWVPICJ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CCCl)/N)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)CCCl)N)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
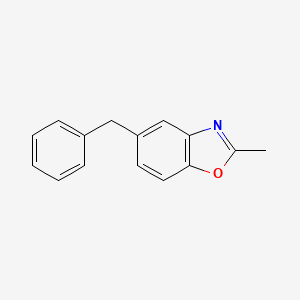

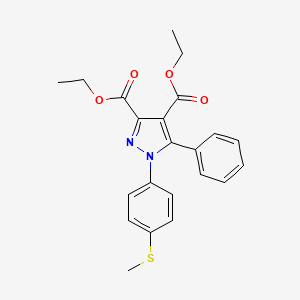
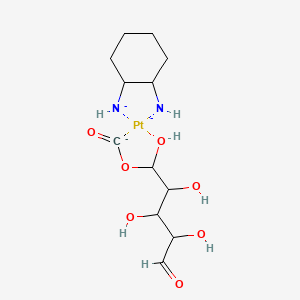
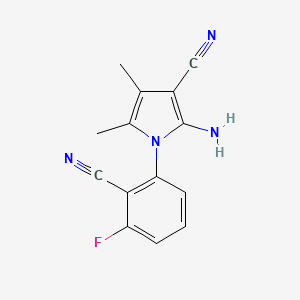
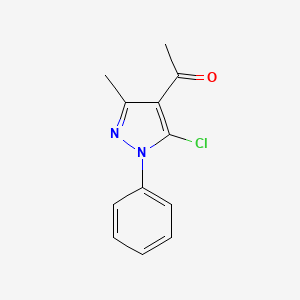



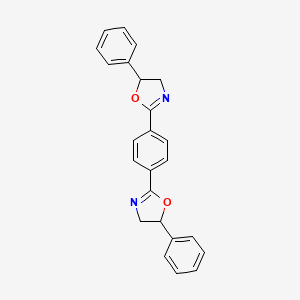
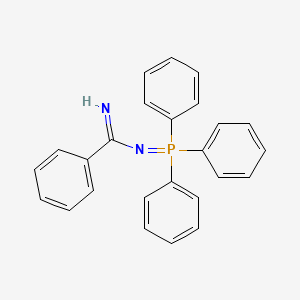
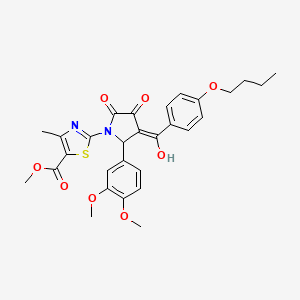
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)
